molecular formula C21H20N2O3 B15015631 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B15015631
M. Wt: 348.4 g/mol
InChI Key: BRFYTSXWHBAALG-WSDLNYQXSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a hydroxynaphthalenylmethylidene group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-hydroxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetohydrazide
  • 3-((E)-{2-[2-(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H20N2O3/c1-14-7-9-17(11-15(14)2)26-13-21(25)23-22-12-19-18-6-4-3-5-16(18)8-10-20(19)24/h3-12,24H,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

BRFYTSXWHBAALG-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C

Origin of Product

United States

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